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Compound of Interest

Compound Name: alpha-L-Xylofuranose

Cat. No.: B15209589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of α-L-

Xylofuranose as a precursor in the stereoselective synthesis of oligosaccharides. The

methodologies outlined below focus on chemical synthesis strategies to produce 1,2-cis-α-

xylofuranosidic linkages, which are present in various biologically important glycoconjugates,

including those from pathogenic organisms like Mycobacterium tuberculosis.[1][2]

Introduction
The stereocontrolled synthesis of 1,2-cis-furanosides, such as α-xylofuranosides, presents a

significant challenge in carbohydrate chemistry.[1][2] This document details a robust method

utilizing a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor to achieve

high yields and excellent α-selectivity in glycosylation reactions.[1][2] This approach is

particularly valuable for the synthesis of complex oligosaccharide fragments, such as those

found in mycobacterial lipoarabinomannan (LAM), an immunomodulatory polysaccharide.[1][2]

Data Presentation
The following tables summarize the quantitative data from glycosylation reactions using a

protected α-L-Xylofuranose donor with various glycosyl acceptors.

Table 1: Glycosylation of Various Acceptors with p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-

xylofuranoside (Donor 8)[1]
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Entry Acceptor Product Yield (%) α:β Ratio

1

Methyl 2,3,4-tri-

O-benzyl-α-D-

glucopyranoside

Disaccharide 85 >19:1

2

Methyl 2,3,6-tri-

O-benzyl-α-D-

glucopyranoside

Disaccharide 82 >19:1

3

Methyl 2,4,6-tri-

O-benzyl-α-D-

glucopyranoside

Disaccharide 78 10:1

4

Methyl 3,4,6-tri-

O-benzyl-α-D-

mannopyranosid

e

Disaccharide 88 >17.7:1

5

Methyl 2,3,6-tri-

O-benzyl-α-D-

galactopyranosid

e

Disaccharide 80 12:1

6

1,2:3,4-Di-O-

isopropylidene-α-

D-

galactopyranose

Disaccharide 91 15:1

7

Methyl 2,3,4-tri-

O-pivaloyl-α-L-

fucopyranoside

Disaccharide 75 8:1

8
Trisaccharide

Acceptor
Tetrasaccharide 80 -

9
Pentasaccharide

Acceptor
Hexasaccharide 72 10:1

10 24 33 85 1.2:1

11 20 29 88 >17.7:1
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12 23 32 90 >17.7:1

Experimental Protocols
Protocol 1: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-
D-xylofuranoside
This protocol describes the synthesis of a key protected xylofuranoside donor.

Materials:

Compound 11 (18) (2.26 g, 4.56 mmol)

Dimethylformamide (DMF) (40 mL)

Sodium hydride (NaH) (400 mg, 10.04 mmol)

α,α′-dibromo-o-xylene (1.32 g, 5.02 mmol)

Saturated aqueous ammonium chloride (NH₄Cl)

Dichloromethane (CH₂Cl₂)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Hexane

Ethyl acetate (EtOAc)

Procedure:

Dissolve compound 11 in DMF (40 mL).

Cool the solution to 0 °C.

Slowly add NaH and α,α′-dibromo-o-xylene.
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Stir the reaction mixture for 2 hours at 0 °C.

Quench the reaction by adding saturated aqueous NH₄Cl.

Dilute the mixture with CH₂Cl₂.

Wash the organic layer with brine.

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography (20:1 hexane–EtOAc).[2]

Protocol 2: General Procedure for α-Xylofuranosylation
This protocol outlines the optimized conditions for the glycosylation reaction to achieve high α-

selectivity.[1][2]

Materials:

Glycosyl donor (e.g., p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside) (1.7 equiv)

Glycosyl acceptor (1.0 equiv)

Diethyl ether (Et₂O)

4 Å molecular sieves (200 mg)

N-Iodosuccinimide (NIS) (2.5 equiv)

Silver trifluoromethanesulfonate (AgOTf) (0.25 equiv)

Triethylamine (Et₃N)

Dichloromethane (CH₂Cl₂)

Celite

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine

Procedure:

To a mixture of the donor (1.7 equiv) and acceptor (1.0 equiv) in Et₂O, add 4 Å molecular

sieves.

Stir the mixture for 1 hour at room temperature.

Add NIS (2.5 equiv) and AgOTf (0.25 equiv) to the mixture.

Monitor the reaction by Thin Layer Chromatography (TLC).

After stirring for 2 hours at room temperature, quench the reaction by adding Et₃N.

Dilute the solution with CH₂Cl₂ and filter through Celite.

Wash the filtrate with saturated aqueous Na₂S₂O₃ and then with brine.

Dry, concentrate, and purify the product.

Mandatory Visualizations
Logical Relationship of Protecting Group Strategy
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Caption: Protecting group strategy for oligosaccharide synthesis.
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Experimental Workflow for α-Xylofuranosylation

Start: Mix Donor and Acceptor

Add 4 Å Molecular Sieves
Stir for 1 hour at RT

Add NIS and AgOTf

Monitor Reaction by TLC

Quench with Et3N

Dilute, Filter, Wash

Purify Product

End: α-Xylofuranoside Product

Click to download full resolution via product page

Caption: Workflow for stereoselective α-xylofuranosylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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